

VPM-p15: A High-Specificity Ligand for the Adhesion GPCR ADGRG2

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Compound of Interest		
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A Comparative Guide for Researchers

In the landscape of G protein-coupled receptor (GPCR) research, the development of specific and potent ligands is paramount for elucidating receptor function and for therapeutic development. This guide provides a comprehensive comparison of **VPM-p15**, an optimized peptide agonist, and its interaction with the Adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. We present experimental data on its specificity, binding affinity, and functional activity, alongside comparisons with its endogenous counterpart and a discussion of alternative validation methods.

VPM-p15: An Engineered Peptide with Enhanced Affinity

VPM-p15 is a synthetic peptide agonist derived from the endogenous tethered agonist of ADGRG2, known as p15. The p15 peptide is part of the "Stachel" sequence, which, upon receptor activation, acts as an intramolecular agonist.[1][2][3] To overcome the low binding affinity of the natural p15 peptide, which limits its utility in research, **VPM-p15** was developed through systematic amino acid substitutions.[1][2][3][4] Specifically, the first and third residues of the p15 sequence were mutated to create **VPM-p15**, resulting in a significant, over 100-fold improvement in binding affinity for ADGRG2.[1][2][3]



Comparative Binding Affinity and Functional Potency

The enhanced affinity of **VPM-p15** translates to greater potency in activating ADGRG2-mediated signaling pathways. The following table summarizes the key quantitative data comparing **VPM-p15** to the endogenous p15 peptide.

Ligand	Target	Binding Affinity (EC50)	Signaling Pathway Activated	Reference
p15	ADGRG2	~100 µM (for cAMP accumulation)	Gs, Gq, β- arrestin	[2][5]
VPM-p15	ADGRG2	~1 µM (for cAMP accumulation)	Gs, Gq, β- arrestin	[2]
IP15	ADGRG2	~10 nM (for cAMP accumulation)	Gs	[1][4][6][7]

Note: IP15 is a further optimized peptide agonist derived from **VPM-p15**, demonstrating an even greater increase in binding affinity.[1][4][6][7]

Specificity of VPM-p15 for ADGRG2

A critical aspect of any pharmacological tool is its specificity for the intended target. The endogenous p15 peptide has been shown to be specific for ADGRG2, with no observed activation of other Adhesion GPCRs such as GPR110 and GPR133.[8] While direct comparative studies of **VPM-p15** against a wide panel of ADGRs are not extensively published, the high degree of sequence conservation within the Stachel domain of ADGRG2 and the specific mutations in **VPM-p15** suggest a retained, if not enhanced, specificity.

To rigorously validate the specificity of **VPM-p15**, a series of experiments are recommended, as detailed in the protocols below.



Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to confirm the specificity of **VPM- p15** for ADGRG2.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the direct physical interaction between **VPM-p15** and ADGRG2 in a cellular context.[9][10][11]

Protocol:

- Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing FLAG-tagged ADGRG2.
- Cell Lysis: After 48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to capture the ADGRG2 protein.
- **VPM-p15** Incubation: Wash the beads to remove non-specific binders. Then, incubate the beads with a biotinylated version of **VPM-p15**.
- Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to detect the presence of biotin-VPM-p15.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) between two molecules.[9]

Protocol:

• Chip Preparation: Immobilize purified, full-length ADGRG2 protein onto a sensor chip.



- Binding Analysis: Flow different concentrations of VPM-p15 over the chip surface and measure the change in the refractive index, which is proportional to the mass of bound analyte.
- Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
- Specificity Control: To test for specificity, flow peptides with scrambled sequences or peptides targeting other GPCRs over the chip and confirm the absence of significant binding.

Cell-Based Functional Assays (cAMP Accumulation)

This assay measures the functional consequence of **VPM-p15** binding to ADGRG2, specifically the activation of the Gs signaling pathway.[2]

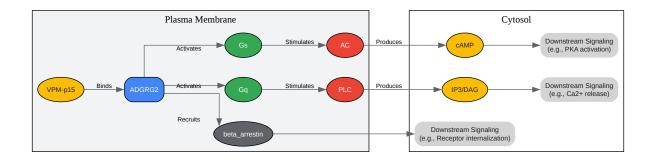
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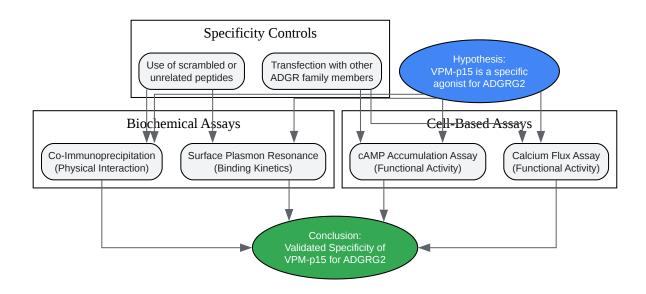
- Cell Culture and Transfection: Plate HEK293T cells and transfect them with a plasmid expressing ADGRG2 and a cAMP biosensor (e.g., GloSensor).
- Ligand Stimulation: Stimulate the cells with a range of concentrations of **VPM-p15**. As a negative control, stimulate cells expressing other ADGR family members (e.g., ADGRG1, ADGRG6) with **VPM-p15**.
- Signal Detection: Measure the luminescence signal, which corresponds to the intracellular cAMP levels.
- Data Analysis: Plot the concentration-response curves and calculate the EC50 values. A significant response only in ADGRG2-expressing cells confirms specificity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ADGRG2 signaling pathway and the experimental workflow for validating **VPM-p15** specificity.







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